4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine
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Overview
Description
4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine is a synthetic organic compound belonging to the class of piperidine derivatives This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and an iso-propyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde, iso-propylamine, and piperidine.
Formation of Intermediate: The first step involves the condensation of 3-methoxybenzaldehyde with iso-propylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with piperidine under acidic conditions to form the piperidine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methoxy group can be reduced to a hydroxy group using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 4-oxo-4-(3-methoxyphenyl)-1-iso-propylpiperidine.
Reduction: Formation of 4-hydroxy-4-(3-hydroxyphenyl)-1-iso-propylpiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The iso-propyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(3-methoxyphenyl)-1-methylpiperidine: Similar structure but with a methyl group instead of an iso-propyl group.
4-Hydroxy-4-(3-methoxyphenyl)-1-ethylpiperidine: Similar structure but with an ethyl group instead of an iso-propyl group.
4-Hydroxy-4-(3-methoxyphenyl)-1-propylpiperidine: Similar structure but with a propyl group instead of an iso-propyl group.
Uniqueness
The presence of the iso-propyl group in 4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine distinguishes it from other similar compounds, potentially affecting its chemical reactivity and biological activity. The iso-propyl group may confer unique steric and electronic properties, influencing the compound’s interactions with molecular targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(2)16-9-7-15(17,8-10-16)13-5-4-6-14(11-13)18-3/h4-6,11-12,17H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLRIQMUJAJNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=CC=C2)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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